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Compound of Interest

Compound Name: 3-Bromo-6-fluorochromone

Cat. No.: B063600

Introduction

3-Bromo-6-fluorochromone is a key heterocyclic intermediate in the fields of medicinal
chemistry, drug development, and materials science.[1] The chromone (1-benzopyran-4-one)
scaffold is a privileged structure found in numerous natural products and pharmacologically
active compounds, exhibiting a wide range of biological activities including anti-inflammatory,
anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The strategic placement of a
fluorine atom at the C-6 position and a bromine atom at the C-3 position enhances the
molecule's utility. The fluorine atom can improve metabolic stability and binding affinity, while
the bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-
coupling reactions. This allows for the precise and efficient introduction of diverse molecular
fragments, making 3-bromo-6-fluorochromone an attractive starting material for constructing
complex molecules and compound libraries.[1]

Key Applications

o Pharmaceutical Development: Serves as a crucial intermediate for synthesizing bioactive
molecules, particularly in the development of novel anti-inflammatory and anticancer agents.
[1] Derivatives have been investigated for their potential as inhibitors of enzymes like
aldehyde oxidase and insulin-degrading enzyme (IDE).[6]

o Agrochemicals: The chromone core is a component of some pesticides, and derivatives can
be screened for insecticidal activity.[3]
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o Materials Science: The fluorescent properties of the chromone nucleus make it suitable for
developing fluorescent probes for biological imaging and for creating advanced materials like
organic light-emitting diodes (OLEDS).[1]

Core Synthetic Transformations

The bromine atom at the C-3 position is particularly susceptible to palladium-catalyzed cross-
coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The primary transformations include the Suzuki-Miyaura coupling, Sonogashira coupling,
Buchwald-Hartwig amination, and the Heck reaction.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Vinyl-6-
fluorochromones

The Suzuki-Miyaura reaction is a robust method for forming C(sp?)-C(sp?) bonds by coupling
the bromo-chromone with various aryl or vinyl boronic acids or their esters.[7] This reaction is
fundamental for synthesizing biaryl structures, which are common motifs in pharmacologically
active compounds.[8] The reactivity of the C-Br bond allows for selective coupling.[9]

General Reaction Scheme:
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Reaction Conditions

Solvent: Toluene/Hz20, Dioxane, DMF

Base: K2CO3, Na2CO3, Cs2C0Os

Catalyst: Pd(PPhs)4, Pd(OAc)2/Ligand

R-B(OH)2
Pd Catalyst, Base

3-Bromo-6-fluorochromone P> 3-Aryl-6-fluorochromone

Click to download full resolution via product page

Caption: Suzuki-Miyaura C-C bond formation.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

e Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-
6-fluorochromone (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a
base such as potassium carbonate (2.0-3.0 equiv.).

o Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
and water (e.g., Toluene/H20 4:1 or Dioxane/H20 4:1).

o Catalyst Addition: Add the palladium catalyst, for instance,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03-0.05 equiv.).

¢ Reaction: Heat the mixture with stirring at a temperature ranging from 80°C to 110°C.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24
hours.
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o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel to yield the desired 3-aryl-6-fluorochromone.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-
fluorochromones

The Sonogashira coupling enables the formation of a C(sp?)-C(sp) bond between 3-bromo-6-
fluorochromone and a terminal alkyne.[10] This reaction is invaluable for introducing alkynyl
moieties, which are precursors to many complex structures and are themselves found in

various bioactive molecules.[11] The reaction is typically co-catalyzed by palladium and
copper(l) salts.[11][12]

General Reaction Scheme:

Reaction Conditions

Solvent: THF, DMF

Base: EtsN, DIPEA

Catalyst: Pd(PPhs)s or PdCl2(PPhs)2, Cul (co-catalyst)

R-C=CH
Pd/Cul Catalyst, Base

3-Bromo-6-fluorochromone P> 3-Alkynyl-6-fluorochromone

Click to download full resolution via product page
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Caption: Sonogashira C-C bond formation.

Generalized Experimental Protocol: Sonogashira Coupling

Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 3-bromo-6-
fluorochromone (1.0 equiv.) in a suitable anhydrous solvent like THF or DMF.

Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst such as
PdCIz(PPhs)z (0.02-0.05 equiv.), and a copper(l) co-catalyst like Cul (0.05-0.10 equiv.).

Base Addition: Add an amine base, such as triethylamine (EtsN) or diisopropylethylamine
(DIPEA), which often serves as both the base and part of the solvent system.

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60°C
until the starting material is consumed (monitored by TLC).

Work-up: After completion, filter the reaction mixture through a pad of Celite to remove
catalyst residues, washing with the reaction solvent. Remove the solvent under reduced
pressure.

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with
aqueous ammonium chloride (NH4Cl) solution and brine. Dry the organic layer over
anhydrous NazSOu4, filter, and concentrate. Purify the product via silica gel column
chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-
fluorochromones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of carbon-nitrogen bonds.[13][14] This method allows for the coupling of 3-

bromo-6-fluorochromone with a wide variety of primary and secondary amines, providing

access to 3-aminochromone derivatives, an important class of compounds in medicinal

chemistry.[15]

General Reaction Scheme:
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Reaction Conditions

Solvent: Toluene, Dioxane

Base: NaOt'Bu, K3POa4, Cs2COs3

Ligand: BINAP, XPhos, RuPhos

Catalyst: Pdz(dba)s, Pd(OAc)2

R1R2NH
Pd Catalyst, Ligand, Base

3-Bromo-6-fluorochromone P 3-Amino-6-fluorochromone

Click to download full resolution via product page
Caption: Buchwald-Hartwig C-N bond formation.
Generalized Experimental Protocol: Buchwald-Hartwig Amination

e Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium
precursor (e.g., Pdz(dba)s, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.02-
0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

o Reagent Addition: Add 3-bromo-6-fluorochromone (1.0 equiv.) and the desired amine (1.2
equiv.) to the tube.

¢ Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
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» Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110°C for 12-24
hours. Monitor the reaction by TLC or LC-MS.

o Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl
acetate and filter through Celite.

 Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by
flash column chromatography on silica gel to obtain the 3-amino-6-fluorochromone product.
[16]

Heck Reaction: Synthesis of 3-Alkenyl-6-
fluorochromones

The Heck reaction facilitates the coupling of 3-bromo-6-fluorochromone with an alkene to
form a new C-C bond, yielding 3-alkenyl-substituted chromones.[17] This reaction is highly
effective for the vinylation of aryl halides and provides stereoselective access to (E)-alkenes.
[18]

General Reaction Scheme:
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Reaction Conditions

Solvent: DMF, Acetonitrile

Base: EtsN, NaOAc, K2COs

Ligand: PPhs, P(o-tol)s

Catalyst: Pd(OAc)2, PdCl2

Alkene
Pd Catalyst, Base

3-Bromo-6-fluorochromone 3-Alkenyl-6-fluorochromone

Click to download full resolution via product page
Caption: Heck C-C bond formation.
Generalized Experimental Protocol: Heck Reaction

e Setup: Combine 3-bromo-6-fluorochromone (1.0 equiv.), the alkene (1.5 equiv.), a
palladium catalyst like palladium(ll) acetate [Pd(OAc)z] (0.01-0.05 equiv.), an optional
phosphine ligand (e.g., PPhs, 0.02-0.10 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) in
a sealable reaction vessel.

e Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

e Reaction: Seal the vessel and heat the mixture to 80-120°C with stirring for 6-24 hours.
Monitor the reaction's progress by TLC.
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o Work-up: Cool the reaction to room temperature. Dilute with water and extract several times
with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic extracts with water and brine, dry over anhydrous
NazS0a4, and concentrate in vacuo. Purify the crude product by silica gel column
chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions for the key transformations. Note that
conditions should be optimized for specific substrates.

. Catalyst Temperatur  Typical
Reaction Base Solvent -
System e (°C) Yields
) Pd(PPhs)a or
Suzuki- ] K2COs3, Toluene/H20,
_ Pd(OAc)2/Lig _ 80-110 70-95%
Miyaura Cs2C0s3 Dioxane
and
) PdCI2(PPhs)2
Sonogashira /cul EtsN, DIPEA THF, DMF 25-60 65-90%
u
Pdz(dba)s /
Buchwald- ) NaO*Bu, Toluene,
) Ligand (e.g., ) 80-110 60-85%
Hartwig K3POa Dioxane
BINAP)
Pd(OAc)2 /
Heck Ligand (e.g., EtsN, NaOAc  DMF, ACN 80-120 50-80%
PPhs)

Yields are estimates based on similar transformations reported in the literature and may vary.

Synthetic Utility Workflow

The following diagram illustrates how 3-bromo-6-fluorochromone serves as a central hub for
generating molecular diversity.
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Caption: Synthetic pathways from 3-bromo-6-fluorochromone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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